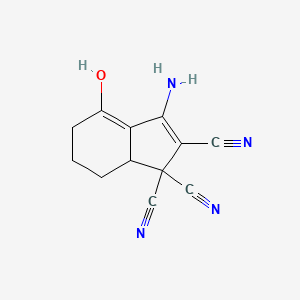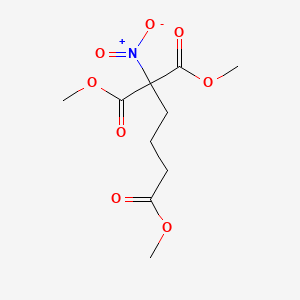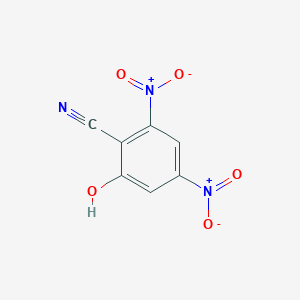
2-Hydroxy-4,6-dinitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H3N3O5 It is a derivative of benzonitrile, featuring hydroxyl and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-4,6-dinitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity and orientation of the substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of benzonitrile.
Substitution: Halogenated benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4,6-dinitrobenzonitrile involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3,5-dinitrobenzonitrile
- 2-Hydroxy-4,6-dinitrophenol
- 2,4-Dinitrobenzonitrile
Uniqueness
The presence of both hydroxyl and nitro groups in specific positions on the benzene ring provides distinct electronic and steric properties compared to other similar compounds .
Propiedades
Número CAS |
71370-77-9 |
|---|---|
Fórmula molecular |
C7H3N3O5 |
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
2-hydroxy-4,6-dinitrobenzonitrile |
InChI |
InChI=1S/C7H3N3O5/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11/h1-2,11H |
Clave InChI |
NMYMBJHAIRTHDC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)


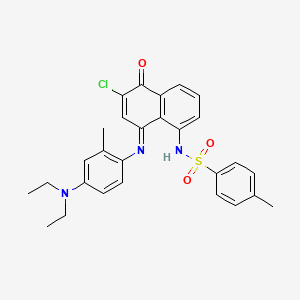
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
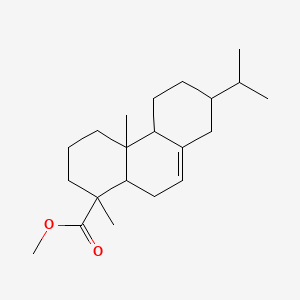

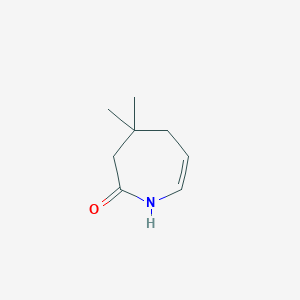


![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
